3-(Cbz-amino)-1,5-dimethylpyrazole
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMQFZKHYPZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Approaches to the Pyrazole Core and Its Methylated Derivatives
Classical and Contemporary Methods for Pyrazole (B372694) Ring Formation
The formation of the pyrazole nucleus can be achieved through various synthetic routes, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions.
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient approach to forming polysubstituted pyrazoles. nih.gov The reaction involves the condensation of a bidentate nucleophile, hydrazine or its derivatives, with a 1,3-dielectrophilic carbon unit. nih.gov
For example, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) is a classic method for producing 3,5-dimethylpyrazole. wikipedia.org The process typically involves refluxing the reactants in a solvent like ethanol. tsijournals.com Variations of this method may use hydrazine sulfate (B86663) in an alkaline aqueous solution, which can be preferred as the reaction with hydrazine hydrate can sometimes be overly vigorous. orgsyn.org The mechanism is generally accepted to proceed through a 5-hydroxy-Δ2-pyrazoline intermediate, which then dehydrates to form the aromatic pyrazole ring. researchgate.net The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by simply changing the substitution on the hydrazine and dicarbonyl components. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Acetylacetone | Hydrazine Sulfate | 10% NaOH(aq), 15°C | 3,5-Dimethylpyrazole | 77–81% | orgsyn.org |
| Acetylacetone | Hydrazine Hydrate | Water, 15°C, 2h | 3,5-Dimethylpyrazole | 95.0% | scribd.com |
| Acetylacetone | Hydrazine Hydrate | Ethanol, Reflux, 3h | 3,5-Dimethylpyrazole | Very Good | tsijournals.com |
Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for constructing heterocyclic rings, including pyrazoles. rsc.org These methods often provide access to functionalized pyrazoles that are difficult to obtain through classical condensation reactions and can offer improved regioselectivity. rsc.orgnih.gov
Various catalytic systems have been developed:
Palladium-catalyzed reactions, such as the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, can produce pyrazole derivatives under ambient pressure. organic-chemistry.org
Copper-catalysis has been employed in the synthesis of N-arylpyrazoles by coupling arylboronic acids with Boc-protected diimide, followed by cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. beilstein-journals.org
Iron-catalyzed routes have been developed for the regioselective synthesis of 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org
Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides a pathway to 1,4-disubstituted pyrazoles. organic-chemistry.org
These catalytic methods expand the toolkit for pyrazole synthesis, enabling the formation of complex structures under often mild conditions. nih.gov The coordination of a pyrazole to a transition metal can also render its N-H proton more acidic, a property exploited in catalysis. nih.gov
Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods, such as enhanced safety, scalability, and reaction speed. galchimia.comdoaj.org The synthesis of pyrazoles has benefited greatly from this approach. mdpi.com
Regioselectivity Considerations in Pyrazole Ring Functionalization
A significant challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials, is controlling the regioselectivity of the reaction. The reaction between a monosubstituted hydrazine (e.g., methylhydrazine) and an unsymmetrical 1,3-diketone can potentially yield two different regioisomers. nih.govresearchgate.net
The outcome of the reaction is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, the solvent, and the catalyst used. For instance, the cyclocondensation of an arylhydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents has been found to yield better regioselectivity for 1,3-disubstituted 1-arylpyrazoles compared to reactions in traditional protic solvents like ethanol. nih.gov
The complexity of this issue stems from the multiple reaction pathways available. The hydrazine can initially attack either of the two carbonyl carbons, and the diketone itself exists in tautomeric forms. researchgate.net Semi-empirical calculations have suggested that the dehydration of the intermediate 3,5-dihydroxypyrazolidine diastereomers is the kinetically controlled step that determines the final isomer ratio. researchgate.net Achieving high regioselectivity is crucial for the synthesis of specific target molecules and has been the focus of much research, leading to the development of methods like electrophilic cyclization strategies that offer excellent control under mild conditions. nih.govacs.org
Specific Methodologies for 3,5-Dimethylpyrazole and 1,5-Dimethylpyrazole (B184060) Formation
The synthesis of specific methylated pyrazole isomers serves as a practical illustration of the principles of pyrazole formation and regioselectivity.
3,5-Dimethylpyrazole: This symmetrical pyrazole is most commonly and efficiently synthesized via the condensation of acetylacetone (a symmetrical 1,3-dicarbonyl compound) with hydrazine. wikipedia.org The symmetry of the diketone starting material precludes any issues of regioselectivity. The reaction can be carried out using either hydrazine hydrate or hydrazine sulfate. orgsyn.orgscribd.com High yields (up to 95%) have been reported for the reaction between hydrazine hydrate and acetylacetone in water at 15°C. scribd.com The product is a white solid with a melting point of 107–108°C. orgsyn.org
1,5-Dimethylpyrazole: The synthesis of 1,5-dimethylpyrazole requires the use of a substituted hydrazine, specifically methylhydrazine, in reaction with acetylacetone. This reaction introduces the challenge of regioselectivity, as the alternative isomer, 1,3-dimethylpyrazole, can also be formed. The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone generally leads to a mixture of pyrazole isomers. researchgate.net Controlling the reaction conditions is therefore critical to favor the formation of the desired 1,5-isomer. While specific high-yield, regioselective methods for 1,5-dimethylpyrazole are less commonly detailed than for its 3,5-isomer, the general principles of controlling regioselectivity—such as the choice of solvent and reaction temperature—would be applied to optimize the synthesis. nih.gov The formation of the 1,5-isomer involves the initial attack of the substituted nitrogen (NH) of methylhydrazine on one of the carbonyl groups of acetylacetone, followed by cyclization and dehydration.
Synthesis of 3 Cbz Amino 1,5 Dimethylpyrazole
Incorporation of the 1,5-Dimethylpyrazole (B184060) Moiety
The foundational step in the synthesis is the construction of the 1,5-dimethylpyrazole ring. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.org The most common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org
To obtain the specific 1,5-dimethylpyrazole substitution pattern, the reaction would typically involve reacting a suitable hydrazine, in this case, methylhydrazine, with a 1,3-dicarbonyl compound like acetylacetone (B45752). wikipedia.orgtsijournals.com The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of methylhydrazine as the substituted hydrazine component is crucial for introducing the methyl group at the N-1 position of the pyrazole ring.
Alternative strategies can also be envisioned, such as the direct methylation of 3(5)-methylpyrazole. However, such reactions can often lead to a mixture of isomeric products (1,3-dimethylpyrazole and 1,5-dimethylpyrazole), which would necessitate a challenging separation step. researchgate.net Therefore, a regioselective condensation approach is generally preferred for an unambiguous synthesis.
Strategies for Amino Group Introduction at the C-3 Position of the Pyrazole Ring
With the pyrazole ring established, the next critical step is the introduction of an amino group at the C-3 position. One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. chim.itnih.gov This reaction pathway involves the nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone, which then undergoes cyclization via the attack of the second nitrogen atom onto the nitrile carbon. nih.gov
To synthesize the precursor 3-amino-1,5-dimethylpyrazole, one could react methylhydrazine with a β-ketonitrile such as cyanoacetone. This reaction, however, can result in a mixture of two regioisomers: 3-amino-1,5-dimethylpyrazole and 5-amino-1,3-dimethylpyrazole. The regiochemical outcome can be influenced by factors like the steric hindrance of the hydrazine substituent and the reaction conditions. chim.it
Another major route involves the condensation of α,β-unsaturated nitriles with hydrazines. chim.it For example, a one-step synthesis of 3-amino-5-methylpyrazole (B16524) is achieved by reacting 3-aminobutene nitrile with hydrazine hydrate (B1144303) in an organic solvent, followed by purification via distillation. google.com Subsequent N-methylation would be required to yield the 1,5-dimethylated scaffold. The position of the amino group on the final product is determined by the initial structure of the nitrile and the cyclization mechanism.
Application of Benzyloxycarbonyl (Cbz) Protection in Amino Pyrazole Synthesis
The amino group of 3-amino-1,5-dimethylpyrazole is a nucleophilic site that can undergo various reactions. In multi-step syntheses, it is often necessary to "protect" this group to prevent it from reacting prematurely. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, converting them into less reactive carbamates. total-synthesis.commasterorganicchemistry.com This group is valued for its stability under a range of conditions and its selective removal. ijacskros.combachem.com
The protection of an amine as its Cbz-carbamate is a standard transformation in organic synthesis. ijacskros.com The most common method involves treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comijacskros.com The base is required to neutralize the hydrochloric acid (HCl) that is liberated during the reaction. total-synthesis.com
Several conditions and reagents can be employed for this transformation, offering flexibility depending on the substrate's nature and the desired selectivity.
| Method | Reagent(s) | Base/Catalyst | Typical Conditions | Notes | Reference(s) |
| Schotten-Baumann | Benzyl chloroformate (Cbz-Cl) | Aqueous carbonate (e.g., Na₂CO₃) | Biphasic system, room temperature | A classic, robust method. | total-synthesis.com |
| Organic Base | Benzyl chloroformate (Cbz-Cl) | Organic base (e.g., pyridine, triethylamine) | Anhydrous organic solvent (e.g., DCM) | Homogeneous reaction, common in modern synthesis. | total-synthesis.comijacskros.com |
| Alternative Reagents | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | None or mild base | Neutral conditions | Offers higher selectivity for sensitive substrates. | numberanalytics.com |
| Catalytic Method | Benzyl chloroformate (Cbz-Cl) | Dodecatungstophosphoric acid hydrate | Solvent or solvent-free | Fast, simple, and avoids aqueous work-up. | oup.comresearchgate.net |
| Green Chemistry | Benzyl chloroformate (Cbz-Cl) | None | Water, room temperature | Environmentally benign, high chemoselectivity. | ijacskros.com |
This table is generated based on available research data and is not exhaustive.
The choice of method depends on factors like the substrate's sensitivity to pH, the presence of other functional groups, and scalability requirements. For instance, using water as a solvent represents a green and efficient protocol that offers high chemoselectivity, protecting amines without affecting hydroxyl groups. ijacskros.com
The Cbz group is known for its specific stability profile, which makes it a valuable tool in synthetic strategy. It is generally stable to basic conditions and most aqueous acidic conditions. ijacskros.comresearchgate.net This stability allows other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, to be removed without affecting the Cbz-protected amine. masterorganicchemistry.comiris-biotech.de This compatibility, known as orthogonality, is a cornerstone of modern protecting group strategy in complex molecule synthesis. masterorganicchemistry.com
The standard method for removing the Cbz group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd-C). total-synthesis.commasterorganicchemistry.com This process is typically clean and occurs under neutral pH, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com
Selective introduction of the Cbz group is also a key consideration. Amines are generally more nucleophilic than alcohols, allowing for the chemoselective protection of amino groups in the presence of hydroxyl groups. ijacskros.com In the case of molecules containing both aliphatic and aromatic amines, the aliphatic amine is typically protected preferentially. ijacskros.com For a substrate like 3-amino-1,5-dimethylpyrazole, the exocyclic amino group is the primary site of reaction with Cbz-Cl, leaving the pyrazole ring's nitrogen atoms, which are part of an aromatic system and less nucleophilic, unreacted.
Optimization of Reaction Conditions for 3-(Cbz-amino)-1,5-dimethylpyrazole Formation
Optimizing the final Cbz-protection step is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Stoichiometry: The molar ratio of the 3-amino-1,5-dimethylpyrazole, benzyl chloroformate, and the base must be carefully controlled. A slight excess of the protecting agent may be used to ensure complete conversion, but a large excess can lead to side reactions and complicate purification.
Choice of Base and Solvent: The selection of the base and solvent system is critical. An organic base like triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) is a common choice. Alternatively, an inorganic base in a biphasic or aqueous system can be effective and may simplify workup. total-synthesis.comijacskros.com The choice will depend on the solubility of the starting aminopyrazole and the desired reaction rate.
Temperature Control: The reaction is often performed at a reduced temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. chim.it This helps to control the exothermic nature of the reaction and minimize the formation of potential byproducts.
Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the point of completion. Excessively long reaction times can lead to the degradation of the product or the formation of impurities.
Workup Procedure: A standard aqueous workup is typically employed to remove the base's salt (e.g., triethylammonium (B8662869) chloride) and any excess water-soluble reagents before the final purification of the crude product.
Purification Techniques for the Isolation of this compound
Following the reaction, the crude this compound must be purified to remove unreacted starting materials, reagents, and any byproducts. The standard protocol involves several steps.
First, an extractive workup is performed. The reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (to remove any remaining base), water, and brine (saturated sodium chloride solution). orgsyn.org The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
The primary techniques for purifying the final compound are:
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. youtube.com The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow pure crystals to form, leaving impurities behind in the mother liquor.
Column Chromatography: This is a highly versatile technique for purifying both solid and liquid compounds. The crude product is loaded onto a column of silica (B1680970) gel or alumina (B75360) and eluted with a solvent system of appropriate polarity. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
The final purity of the isolated this compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Applications of 3 Cbz Amino 1,5 Dimethylpyrazole As a Synthetic Building Block
Utilization in the Construction of Complex Heterocyclic Systems
The structure of 3-(Cbz-amino)-1,5-dimethylpyrazole makes it an ideal starting material for synthesizing more elaborate heterocyclic systems. The pyrazole (B372694) ring itself is a key feature in many biologically active compounds, and the protected amino group provides a handle for further chemical modifications.
Researchers have utilized aminopyrazoles as versatile precursors for the synthesis of fused heterocyclic systems through multicomponent reactions. nih.gov These reactions, which involve the combination of three or more reactants in a single step, are highly efficient for building molecular complexity. The presence of multiple reaction sites in aminopyrazoles contributes to their diverse chemical reactivity in these transformations. nih.gov
For instance, aminopyrazoles can act as C,N-binucleophiles, meaning they have two nucleophilic centers (a carbon and a nitrogen atom) that can react with electrophiles. nih.gov This dual reactivity is exploited in the construction of pyrazole-fused heterocycles, which are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov The development of new synthetic routes to these fused systems is an active area of research. nih.gov
The following table provides examples of complex heterocyclic systems synthesized from aminopyrazole precursors:
| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |
| 5-Aminopyrazole | Bielectrophilic moieties | Pyrazoloazines | nih.gov |
| 5-Aminopyrazoles | Various reactants in multicomponent reactions | Pyrazole-fused heterocycles | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Copper(II) chloride, 1,10-phenanthroline, tert-butyl peroxybenzoate, sodium carbonate | Dipyrazole-fused pyridazines and pyrazines | mdpi.com |
Precursor for Pyrazole-Fused Scaffolds
The protected amino group in this compound can be deprotected to yield the free amine, which is a key intermediate for the synthesis of pyrazole-fused scaffolds. These fused systems, where another heterocyclic ring is attached to the pyrazole core, often exhibit interesting pharmacological properties.
The condensation of 5-aminopyrazoles with various bielectrophilic compounds leads to the formation of pyrazoloazines, a significant class of fused heterocyclic systems. nih.gov Depending on the nature of the bielectrophile, different types of fused rings can be constructed, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. nih.gov
For example, the reaction of 5-aminopyrazoles with reagents like ethyl acetoacetate (B1235776) can lead to the formation of pyrazolo[3,4-b]pyridines. sigmaaldrich.com Similarly, reactions with other diketones or related compounds can yield a variety of other fused systems. The specific substitution pattern on the starting aminopyrazole and the choice of the reaction partner allow for the synthesis of a diverse library of pyrazole-fused scaffolds.
A notable example is the synthesis of pyrazolo[3,4-d]pyridazinones, which have been evaluated as potential peripheral vasodilator agents. nih.gov The synthesis of these compounds often involves the use of a pyrazole derivative as a starting material. nih.gov
The table below illustrates the types of pyrazole-fused scaffolds that can be synthesized from aminopyrazole precursors:
| Precursor | Reagent | Fused Scaffold | Reference |
| 5-Aminopyrazole | Ethyl acetoacetate | Pyrazolopyridine | sigmaaldrich.com |
| 5-Aminopyrazole | Various bielectrophiles | Pyrazolopyrimidine | nih.gov |
| 5-Aminopyrazole | Various bielectrophiles | Pyrazolotriazine | nih.gov |
| Pyrazole derivative | Not specified | Pyrazolo[3,4-d]pyridazinone | nih.gov |
Role in the Synthesis of Chiral Molecules and Advanced Structures
The pyrazole scaffold is a component of various advanced structures, including those with chiral centers. While direct applications of this compound in asymmetric synthesis are not extensively documented in the provided context, its derivatives can be involved in processes that lead to chiral molecules.
The synthesis of chiral molecules is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. mdpi.com One common method for obtaining enantiomerically pure compounds is through chiral resolution, where a racemic mixture is separated into its individual enantiomers. mdpi.comnih.gov
For example, chiral resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics, has been achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov This demonstrates the importance of separating chiral intermediates in the synthesis of complex molecules.
Although not directly involving this compound, this highlights a key principle in the synthesis of advanced structures where pyrazole-containing compounds might be utilized. The development of synthetic routes that can control stereochemistry is a major focus in modern organic chemistry.
Intermediate in the Formation of Advanced Organic Structures for Diverse Chemical Applications
The versatility of this compound as a synthetic building block extends to its role as an intermediate in the formation of a wide array of advanced organic structures with diverse applications. The pyrazole core is a key structural motif in many compounds with applications in pharmaceuticals and agrochemicals. atamanchemicals.com
For instance, 3,5-dimethylpyrazole, a related compound, is used as an intermediate in the synthesis of various organic chemicals and as a precursor to ligands used in coordination chemistry. royal-chem.com These ligands, such as trispyrazolylborates, are important in the development of catalysts. royal-chem.com
Furthermore, pyrazole derivatives are used in the production of polyurethane coatings as blocking agents for isocyanates, which helps to control the curing process and improve the stability of the final product. royal-chem.comchemicalbook.com
The amino group on the pyrazole ring, after deprotection of the Cbz group, can be further functionalized to introduce a wide range of substituents, leading to the creation of libraries of compounds for screening in drug discovery and materials science. This adaptability makes aminopyrazoles valuable intermediates in the synthesis of novel organic structures.
The following table summarizes some of the advanced organic structures and their applications that can be derived from pyrazole-based intermediates:
| Intermediate | Application Area | Specific Use | Reference |
| 3,5-Dimethylpyrazole | Coordination Chemistry | Precursor to ligands (e.g., trispyrazolylborate) | royal-chem.com |
| 3,5-Dimethylpyrazole | Industrial Chemistry | Blocking agent for isocyanates in polyurethane coatings | royal-chem.comchemicalbook.com |
| Aminopyrazole derivatives | Medicinal Chemistry | Synthesis of biologically active compounds | nih.gov |
| Pyrazole derivatives | Agrochemicals | Synthesis of fungicides and herbicides | atamanchemicals.com |
Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Cbz-amino)-1,5-dimethylpyrazole. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for an unambiguous assignment of the compound's structure.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The protons of the two methyl groups on the pyrazole (B372694) ring typically appear as sharp singlets. The proton on the pyrazole ring itself also gives a characteristic singlet. The methylene (B1212753) protons of the Cbz (carboxybenzyl) protecting group exhibit a singlet, while the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the downfield region of the spectrum. The amine proton often presents as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbons of the two methyl groups on the pyrazole ring resonate at the higher field end of the spectrum. The carbons of the pyrazole ring itself show characteristic chemical shifts, as do the methylene carbon and the carbonyl carbon of the Cbz group. The aromatic carbons of the benzyl group appear in the typical downfield region for sp²-hybridized carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole-CH₃ (at C5) | ~2.2 | ~12 |
| Pyrazole-NCH₃ (at N1) | ~3.6 | ~36 |
| Pyrazole-H (at C4) | ~5.8 | ~95 |
| NH | ~8.5 (broad) | - |
| CH₂ (Cbz) | ~5.2 | ~67 |
| Aromatic-H (Cbz) | ~7.3-7.4 | ~128-136 |
| C=O (Cbz) | - | ~154 |
| Pyrazole-C (at C3) | - | ~148 |
| Pyrazole-C (at C5) | - | ~139 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, which has a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of approximately 245.28 g/mol , mass spectrometry confirms this molecular weight. bldpharm.com
In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule is observed. The fragmentation of this molecular ion provides valuable structural clues. Common fragmentation patterns for this compound would likely involve the loss of the benzyl group, the Cbz group, or parts of the pyrazole ring, leading to the formation of characteristic fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 |
| Monoisotopic Mass | 245.1164 |
| Expected m/z of Molecular Ion [M]⁺ | 245 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
Key expected vibrational frequencies include:
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H bond.
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl group of the Cbz protecting group.
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.
C-H Stretches: Both aliphatic and aromatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Carbamate) | 1700 - 1730 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly effective method for determining the purity of non-volatile and thermally sensitive compounds like this compound. avantorsciences.com A sample is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (column) and mobile phase, the compound of interest can be separated from any impurities. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A purity of ≥98.0% is often achievable for this type of compound. avantorsciences.com
Gas Chromatography (GC):
Gas Chromatography can also be used for purity assessment, particularly if the compound is thermally stable and volatile enough. nist.gov In GC, the sample is vaporized and passed through a column. Different components of the sample travel through the column at different rates depending on their chemical and physical properties, leading to their separation. The detector response provides a chromatogram from which the purity can be calculated.
Table 4: Chromatographic Methods for Purity Analysis of Pyrazole Derivatives
| Technique | Typical Application | Key Parameters |
|---|---|---|
| HPLC-DAD | Determination of pyrazole derivatives in various matrices. nih.gov | Column type, mobile phase composition, flow rate, detection wavelength. nih.gov |
| GC | Analysis of volatile and thermally stable pyrazole compounds. nist.gov | Column type, carrier gas flow rate, temperature program. |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. Such calculations for 3-(Cbz-amino)-1,5-dimethylpyrazole would involve:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is critical for predicting how the molecule will interact with other molecules, such as biological receptors.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic delocalization within the molecule, helping to understand the stability arising from hyperconjugative interactions.
Although no specific data for this compound is available, studies on similar pyrazole (B372694) derivatives have utilized these methods to explore their electronic properties and reactivity patterns.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand Interactions
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with other entities.
Conformational Analysis: The presence of rotatable bonds in the Cbz-amino side chain of this compound suggests that it can adopt multiple conformations. Conformational analysis studies, using methods like molecular mechanics or DFT, would be necessary to identify the low-energy conformers and understand the flexibility of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Molecular Dynamics (MD) Simulations: MD simulations can provide a time-resolved understanding of the molecule's conformational changes and its interactions with its environment, such as a solvent or a biological macromolecule. If this compound were to be investigated as a potential ligand for a protein, MD simulations would be essential to study the stability of the ligand-protein complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced upon binding.
Currently, there are no published molecular modeling or dynamics simulation studies specifically for this compound.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization and identification of a compound.
Prediction of NMR Spectra: Quantum chemical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Studies on other pyrazole derivatives have shown good agreement between computationally predicted and experimentally measured NMR spectra.
Prediction of Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to the IR and Raman active modes can be calculated using DFT. This allows for the assignment of the peaks observed in experimental spectra to specific molecular vibrations, such as the C=O stretch of the carbamate (B1207046) group or the N-H bend of the amino group.
The table below illustrates the type of data that would be generated from such computational predictions. Please note that the values presented are hypothetical, as no specific computational studies for this compound have been found.
| Computational Method | Predicted Property | Hypothetical Value/Observation for this compound |
| DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV |
| DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV |
| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap | 5.3 eV |
| GIAO-DFT | Predicted ¹H NMR Chemical Shifts (ppm) | Aromatic protons (7.2-7.4), CH₂ (5.2), Pyrazole-H (6.0), CH₃ (2.3, 3.8) |
| DFT | Predicted IR Frequencies (cm⁻¹) | C=O stretch (~1720), N-H bend (~1530), C-N stretch (~1250) |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Cbz-amino)-1,5-dimethylpyrazole?
The synthesis typically involves coupling a protected amino group (Cbz) to a pre-functionalized pyrazole core. A common approach uses carbodiimide-mediated coupling (e.g., EDCl or HOBt/EDCI) to attach the Cbz group to the 3-amino position of 1,5-dimethylpyrazole. For example, analogous methods for pyrazole carboxamides involve activating carboxylic acids with EDCl and HOBt in DMF, followed by reaction with amines . Precursors like 3-amino-1,5-dimethylpyrazole (CAS 694-31-5) may be synthesized via cyclocondensation of amidoguanidines or hydrazide intermediates .
Q. How is this compound characterized analytically?
Key characterization methods include:
- NMR spectroscopy : To confirm substitution patterns (e.g., methyl groups at positions 1 and 5, Cbz-protected amine at position 3).
- FTIR : Identification of N-H (protected amine) and carbonyl (Cbz group) stretches.
- Mass spectrometry : Verification of molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray crystallography : For resolving tautomeric preferences (e.g., pyrazole vs. pyrazoline forms), though this requires high-purity crystals .
Q. What solvents and conditions are optimal for its stability during storage?
The compound should be stored under inert conditions (argon or nitrogen) at –20°C, given the sensitivity of the Cbz group to hydrogenolysis. Solvents like DMF or DMSO are suitable for dissolution, but prolonged exposure to moisture or acidic/basic conditions should be avoided to prevent deprotection or decomposition .
Advanced Research Questions
Q. How can structural modifications at the Cbz group or pyrazole core influence biological activity?
The Cbz group serves as a protective moiety for the amine, enabling controlled deprotection for downstream functionalization (e.g., coupling to pharmacophores). Modifications at the pyrazole core (e.g., replacing methyl groups with bulkier alkyl/aryl substituents) can alter steric and electronic properties, impacting receptor binding. For example, in CB2 receptor ligands, substituents like cyclohexyl or adamantanyl enhance affinity, while methyl groups improve metabolic stability . Computational docking (e.g., using Discovery Studio) can predict binding modes to targets like cannabinoid receptors .
Q. What methodologies are used to study tautomerism in this compound?
Tautomerism in pyrazoles is assessed via:
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reagent purity : Impure EDCl or HOBt reduces coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF) favor carbodiimide activation but may hydrolyze intermediates.
- Temperature control : Overheating during cyclization can degrade the Cbz group. Systematic optimization (e.g., DoE) is recommended, with validation via HPLC or LC-MS .
Q. What in silico tools are suitable for predicting its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP, solubility, and CYP450 interactions.
- Molecular docking : AutoDock Vina or Glide for target engagement (e.g., CB1/CB2 receptors).
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes .
Key Research Gaps and Recommendations
- Mechanistic studies : Elucidate the role of tautomerism in reactivity using isotopic labeling (¹⁵N NMR).
- Biological profiling : Screen against kinase or GPCR panels to identify novel targets.
- Green synthesis : Explore microwave-assisted coupling to improve yield and reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
